(R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride
CAS No.: 857334-81-7
Cat. No.: VC3430857
Molecular Formula: C6H14Cl2N2
Molecular Weight: 185.09 g/mol
* For research use only. Not for human or veterinary use.
![(R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride - 857334-81-7](/images/structure/VC3430857.png)
Specification
CAS No. | 857334-81-7 |
---|---|
Molecular Formula | C6H14Cl2N2 |
Molecular Weight | 185.09 g/mol |
IUPAC Name | (5R)-1,4-diazabicyclo[3.2.1]octane;dihydrochloride |
Standard InChI | InChI=1S/C6H12N2.2ClH/c1-3-8-4-2-7-6(1)5-8;;/h6-7H,1-5H2;2*1H/t6-;;/m1../s1 |
Standard InChI Key | CTBNEKSAJTWOFM-QYCVXMPOSA-N |
Isomeric SMILES | C1CN2CCN[C@H]1C2.Cl.Cl |
SMILES | C1CN2CCNC1C2.Cl.Cl |
Canonical SMILES | C1CN2CCNC1C2.Cl.Cl |
Introduction
Chemical Structure and Properties
(R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride is a chiral bicyclic diamine salt with the molecular formula C₆H₁₄Cl₂N₂ and a molecular weight of 185.09 g/mol . The compound features a bicyclic framework with two nitrogen atoms positioned at the 1 and 4 positions of the bicyclic structure. The 'R' designation indicates the specific stereochemistry at the chiral center, which is crucial for its applications in asymmetric synthesis. The compound is also referred to as (1R,5R)-1,4-diazabicyclo[3.2.1]octane dihydrochloride in some chemical databases and literature .
The core structure consists of a seven-membered ring system that includes two nitrogen atoms. The numbering [3.2.1] denotes the number of atoms in each bridge of the bicyclic system, with 3 atoms in the first bridge, 2 in the second, and 1 in the third . This unique arrangement creates a rigid three-dimensional structure with specific spatial orientation of the nitrogen atoms.
Physical and Chemical Properties
The compound exists as a crystalline solid at room temperature. As a dihydrochloride salt, it contains two chloride counterions that stabilize the positively charged nitrogen atoms. The physical properties of (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride are summarized in Table 1.
Table 1: Physical and Chemical Properties of (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride
The compound exhibits significant basicity due to the presence of the tertiary amine groups, which is reflected in its salt form. Its rigid structure with no rotatable bonds contributes to its conformational stability, making it valuable for applications requiring precise spatial orientation .
Stereochemistry and Structural Configuration
The stereochemistry of (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride is a critical aspect of its chemical behavior. The 'R' configuration at the stereocenter indicates a specific three-dimensional arrangement that distinguishes it from its enantiomer, (S)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride . This chirality is essential for its applications in asymmetric synthesis, where the compound can transfer its stereochemical information to reaction products.
The stereochemical descriptor (1R,5R) indicates the specific configuration at positions 1 and 5 of the bicyclic system . This stereochemistry can be represented using various notations, including the SMILES notation C1CN2CCN[C@H]1C2.Cl.Cl, where the @H indicates the specific stereochemistry at the chiral center .
Synthesis Methods
The synthesis of (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride involves several sophisticated approaches. One particularly well-documented route involves the cycloaddition of 3-oxidopyraziniums with acrylate and acrylic acid derivatives .
Synthesis via 3-Oxidopyrazinium Cycloaddition
Research published in the American Chemical Society journals details the formation of diazabicyclo[3.2.1]octanes through 1,3-dipolar cycloaddition reactions . This synthesis pathway involves 3-oxidopyraziniums, which are azomethine ylides derived from 2(1H)-pyrazinones. These compounds undergo 1,3-dipolar cycloadditions with various acrylate and acrylic acid derivatives to form the bicyclic structure .
The reaction typically yields two types of products: 3,8-diazabicyclo[3.2.1]octanes (formed via a 1,3-dipolar type addition) and 2,5-diazabicyclo[2.2.2]octanes (formed via an aza-Diels–Alder type addition) . The specific reaction conditions and substituents can influence the ratio of these products.
In one documented synthesis, the reaction of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with methyl and tert-butyl acrylate yielded the corresponding diazabicyclo[3.2.1]octane products in 51-73% yield . The presence of the 4-methoxybenzyl (PMB) group at N-1 improves solubility and facilitates interpretation of product NMR spectra .
Mechanistic Insights
The mechanism of formation for diazabicyclo[3.2.1]octane derivatives has been investigated through both experimental and theoretical methods. Research suggests that the 3,8-diazabicyclo[3.2.1]octane products are formed directly via a 1,3-dipolar cycloaddition, rather than through an aza-Diels–Alder intermediate .
Interestingly, under acidic conditions, diazabicyclo[3.2.1]octanes can undergo rearrangement to form diazabicyclo[2.2.2]octanes. For example, treatment of methyl 8-(4-methoxybenzyl)-5-methyl-4-methylene-2-oxo-3,8-diazabicyclo[3.2.1]octane-6-carboxylate with 10% TFA in CH₂Cl₂ resulted in the formation of an iminium salt derivative of the corresponding diazabicyclo[2.2.2]octane . This transformation provides valuable insights into the structural relationships between these bicyclic systems.
Comparison with Related Compounds
(R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride belongs to a family of bicyclic diamines that have various applications in organic chemistry. It is important to understand its structural and functional relationships with similar compounds to appreciate its unique properties and applications.
Comparison with 1,4-Diazabicyclo[2.2.2]octane (DABCO)
One of the most well-known related compounds is 1,4-Diazabicyclo[2.2.2]octane, commonly known as DABCO or triethylenediamine . While DABCO has a similar bicyclic structure with two nitrogen atoms, its bridge configuration is different ([2.2.2] versus [3.2.1]), resulting in distinct chemical properties and reactivity patterns.
Table 2: Comparison of (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride with Related Compounds
Compound | Bridge Configuration | Chirality | Notable Features |
---|---|---|---|
(R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride | [3.2.1] | Chiral (R configuration) | Enhanced stereoselectivity in asymmetric synthesis |
1,4-Diazabicyclo[2.2.2]octane (DABCO) | [2.2.2] | Achiral | Commonly used as a non-selective catalyst |
(S)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride | [3.2.1] | Chiral (S configuration) | Opposite stereoselectivity compared to R isomer |
The chirality of (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride distinguishes it from DABCO, which is achiral due to its symmetrical structure. This chirality enables (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride to participate in stereoselective reactions, particularly as a chiral catalyst or reagent in asymmetric synthesis .
Applications in Organic Synthesis
(R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride has several important applications in organic synthesis, particularly in reactions requiring stereochemical control.
Catalytic Applications
The compound serves as an effective catalyst in various organic transformations. Its unique bicyclic structure, combined with the stereochemical configuration at the chiral center, makes it particularly valuable in asymmetric synthesis . The compound can function as a Brønsted-Lowry base catalyst, facilitating reactions such as Michael additions, Baylis-Hillman reactions, and various cycloadditions.
Structure-Activity Relationships
The specific [3.2.1] bridge configuration of the compound influences its reactivity and selectivity in catalytic applications. The rigid structure positions the nitrogen atoms in a specific spatial arrangement, creating a unique environment for substrate binding and activation. Research suggests that this specific orientation contributes to enhanced stereoselectivity in certain reactions compared to other bicyclic diamines .
Recent Research Developments
Recent research has expanded our understanding of (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride and its potential applications. Studies have focused on improving synthetic routes, exploring new reaction mechanisms, and investigating novel applications.
Synthesis Advancements
Recent work published in 2024 has focused on exploiting 3-oxidopyraziniums for the synthesis of diazabicyclo[3.2.1]octanes . This research has provided deeper insights into the mechanisms of formation for these bicyclic systems and has explored the relationship between diazabicyclo[3.2.1]octanes and diazabicyclo[2.2.2]octanes.
The study demonstrated that the reaction of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with tert-butyl acrylate required a longer reaction time (1.5 hours) compared to the reaction with methyl acrylate, resulting in the formation of diazabicyclo[3.2.1]octane in 63% yield . This difference was attributed to the steric hindrance posed by the tert-butyl group.
Mechanistic Studies
Detailed mechanistic studies have been conducted to understand the formation and interconversion of diazabicyclo[3.2.1]octanes and related bicyclic systems. For example, research has shown that diazabicyclo[2.2.2]octanes formed in reactions of 3-oxidopyraziniums with acrylate derivatives are derived from the corresponding diazabicyclo[3.2.1]octanes through a rearrangement mechanism .
This transformation involves the formation of an iminium salt intermediate, which can be converted to the diazabicyclo[2.2.2]octane product upon treatment with a base like triethylamine . These findings contribute to our understanding of the structural relationships and interconversion pathways between different bicyclic diamine systems.
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